
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ABCB1 Inhibitors
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, due to its structural similarities with certain tetrahydroquinoline and piperazine derivatives, may have applications in inhibiting the ABCB1 protein, which is a key factor in multidrug resistance in cancer therapy. Derivatives such as N-4-methylpiperazine linked to a tetrahydroisoquinoline moiety through a four-carbon chain have shown significant inhibitory activity on ABCB1, highlighting the potential of such compounds in overcoming drug resistance in cancer treatment (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, Balsamo, 2008).
Antimicrobial Agents
Compounds structurally related to this compound, specifically those involving tetrahydroquinoline and piperazine elements, have been evaluated for their antibacterial activities. For instance, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, has shown broad-spectrum antimicrobial activity, suggesting potential applications of similar compounds in treating bacterial infections (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, Plattner, 1991).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, which share some structural features with this compound, have been studied for their effectiveness as corrosion inhibitors. These studies reveal that such compounds can offer significant protection against corrosion in metal surfaces, indicating potential industrial applications in protecting materials from corrosive environments (About, Faydy, Benhiba, Kerroum, Kaichouh, Oudda, Guenbour, Lakhrissi, Warad, Zarrouk, 2020).
Neuropharmacology
This compound may also have implications in neuropharmacology due to the relevance of its structural components in neurological research. For instance, tetrahydroquinoline and piperazine derivatives have been explored for their dopamine agonist properties, which could be significant in developing treatments for neurodegenerative diseases such as Parkinson's disease (Jacob, Nichols, Kohli, Glock, 1981).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-6-4-8-22(16-19)28-26(33)25(32)27-18-24(31-14-12-29(2)13-15-31)21-9-10-23-20(17-21)7-5-11-30(23)3/h4,6,8-10,16-17,24H,5,7,11-15,18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUZXIFBSVXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
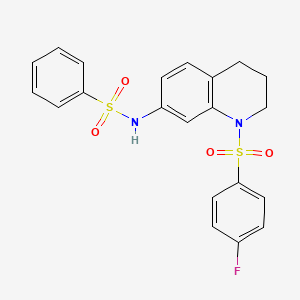
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
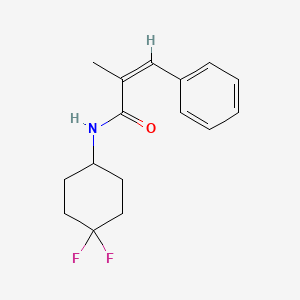
![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)
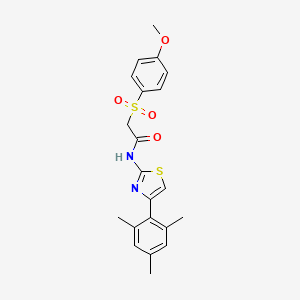
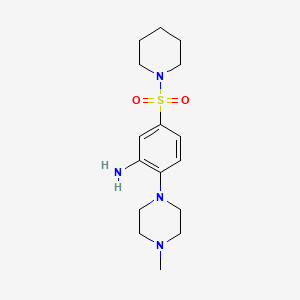
![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
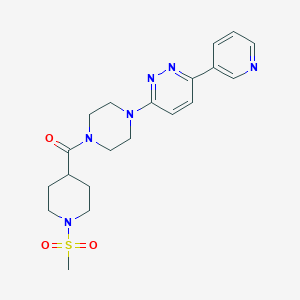
![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
